Drimendiol: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis
Drimendiol: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis
Introduction
Drimendiol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its notable biological activities. As a member of the drimane class of sesquiterpenoids, it is structurally related to other bioactive compounds such as drimenol and polygodial. This technical guide provides an in-depth overview of the chemical structure of Drimendiol, a summary of its quantitative biological data, detailed experimental protocols for assessing its activity, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.
Chemical Structure and Properties
Drimendiol is a bicyclic sesquiterpenoid diol. Its chemical identity is defined by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| IUPAC Name | [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | [1] |
| CAS Number | 34437-62-2 | |
| Molecular Weight | 238.37 g/mol | [1] |
| Synonyms | Drim-7-ene-11,12-diol, (-)-Drim-7-ene-11,12-diol | [1] |
The structure of Drimendiol is characterized by a decahydronaphthalene core with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding, which is significant for its biological interactions.
2D Chemical Structure of Drimendiol:
Source: PubChem CID 11064467[1]
Quantitative Biological Activity
Drimendiol has demonstrated significant inhibitory effects in several biological assays. The following tables summarize the available quantitative data on its bioactivity.
Table 1: Biofilm Inhibitory Activity of Drimendiol
| Target Organism | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Candida albicans | Biofilm Inhibition | BIC₅₀ | 25.5 | |
| Staphylococcus aureus | Biofilm Inhibition | BIC₅₀ | 65.1 | |
| Staphylococcus epidermidis | Biofilm Inhibition | BIC₅₀ | 67.1 |
BIC₅₀: 50% Biofilm Inhibitory Concentration
Table 2: Antifouling Activity of Drimendiol
| Target Organism | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Ciona savignyi | Larval Settlement Inhibition | EC₅₀ | 1.0 | |
| Balanus improvisus | Larval Settlement Inhibition | EC₅₀ | 0.5 |
EC₅₀: 50% Effective Concentration
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on established methods in the field and are intended to be a guide for reproducing and building upon the cited research.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and its inhibition.[2][3][4]
Objective: To determine the concentration of Drimendiol that inhibits biofilm formation by 50% (BIC₅₀).
Materials:
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96-well flat-bottom microtiter plates
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Bacterial or fungal culture (e.g., S. aureus, C. albicans)
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Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
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Drimendiol stock solution (dissolved in a suitable solvent like DMSO)
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Phosphate-buffered saline (PBS)
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0.1% (w/v) Crystal Violet solution
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30% (v/v) Acetic acid in water
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Microplate reader
Procedure:
-
Preparation of Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh medium to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
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Plate Setup: Add 100 µL of the diluted microbial culture to each well of a 96-well plate.
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Treatment: Add 100 µL of Drimendiol at various concentrations (serial dilutions) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
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Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of Drimendiol compared to the vehicle control. The BIC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.
Quorum Sensing Inhibition Assay (Chromobacterium violaceum Disk Diffusion Assay)
This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing, as a reporter for quorum sensing inhibition.[5][6][7]
Objective: To qualitatively or quantitatively assess the ability of Drimendiol to inhibit quorum sensing.
Materials:
-
Chromobacterium violaceum culture
-
Luria-Bertani (LB) agar plates
-
Sterile filter paper disks
-
Drimendiol stock solution
-
Positive control (e.g., a known quorum sensing inhibitor)
-
Negative control (solvent)
Procedure:
-
Lawn Preparation: Prepare a lawn of C. violaceum on LB agar plates by evenly spreading a diluted overnight culture.
-
Disk Application: Aseptically place sterile filter paper disks onto the surface of the agar.
-
Treatment: Apply a known amount of Drimendiol solution to a disk. Apply the positive and negative controls to separate disks.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disks. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.
-
Quantification (Optional): The diameter of the zone of inhibition can be measured to provide a quantitative comparison of activity. For a more quantitative approach, a liquid culture-based assay measuring violacein production can be performed, where violacein is extracted and quantified spectrophotometrically.[5]
Antifouling Larval Settlement Assay
This protocol is a common method to assess the ability of a compound to inhibit the settlement of marine invertebrate larvae.[8][9]
Objective: To determine the concentration of Drimendiol that inhibits the settlement of 50% of the larvae (EC₅₀).
Materials:
-
Marine invertebrate larvae (e.g., barnacle cyprids, ascidian larvae)
-
24-well plates
-
Filtered seawater
-
Drimendiol stock solution
-
Stereomicroscope
Procedure:
-
Plate Preparation: Add filtered seawater to the wells of a 24-well plate.
-
Treatment: Add Drimendiol at various concentrations to the wells. Include a solvent control.
-
Larval Addition: Carefully add a known number of competent larvae (e.g., 10-20) to each well.
-
Incubation: Incubate the plates under controlled conditions (temperature and light) that are conducive to larval settlement for a specified period (e.g., 24-48 hours).
-
Assessment: Using a stereomicroscope, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well.
-
Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the solvent control. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.
Biosynthesis of Drimendiol
Drimendiol is biosynthesized from the central precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP).[10][11][12][13] The pathway involves the cyclization of FPP to form the drimane skeleton, followed by hydroxylation.
The logical flow of the biosynthesis is as follows:
-
Farnesyl Pyrophosphate (FPP) , the universal precursor for sesquiterpenes, is cyclized by the enzyme Drimenol Synthase .
-
This enzymatic reaction produces Drimenol .
-
Drimenol is then oxidized by a Cytochrome P450 oxidase to yield Drimendiol .
Below is a Graphviz diagram illustrating this biosynthetic pathway.
References
- 1. Drimendiol | C15H26O2 | CID 11064467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drimendiol, a drimane sesquiterpene with quorum sensing inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Leaf Extracts of Mangifera indica L. Inhibit Quorum Sensing – Regulated Production of Virulence Factors and Biofilm in Test Bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Assessing Antifouling Activities of Macroalgal Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 13. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
